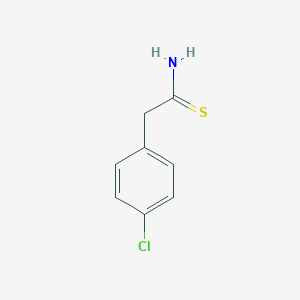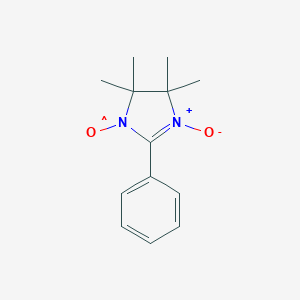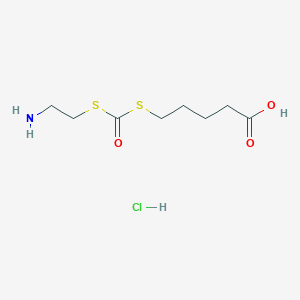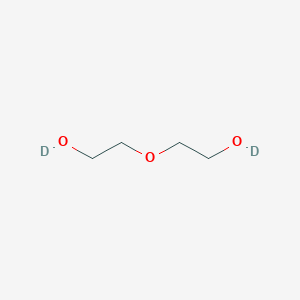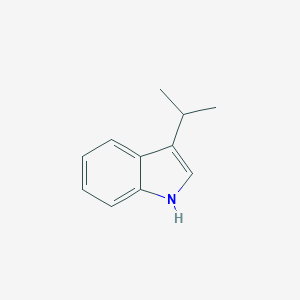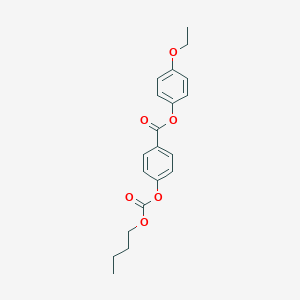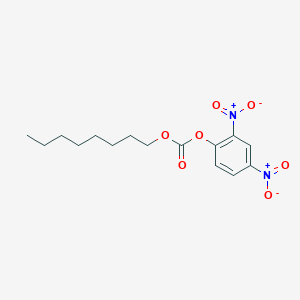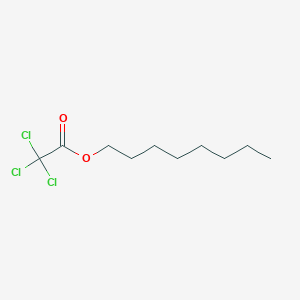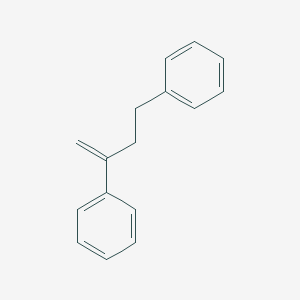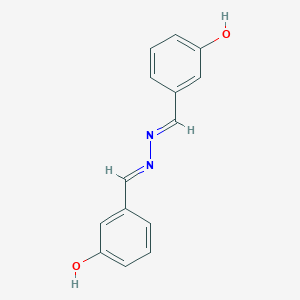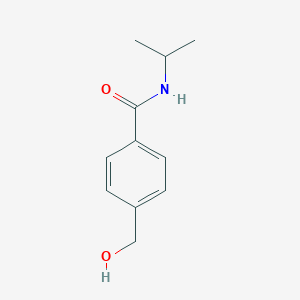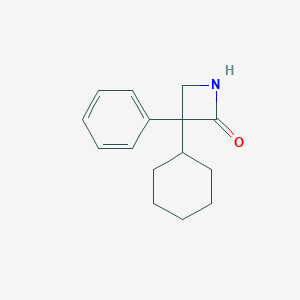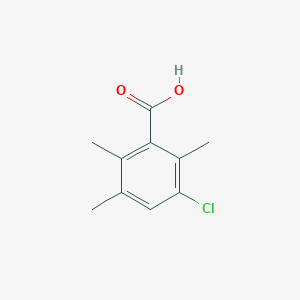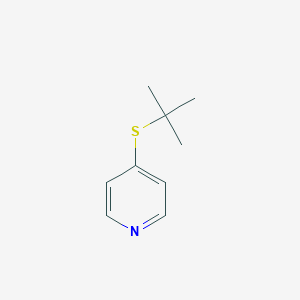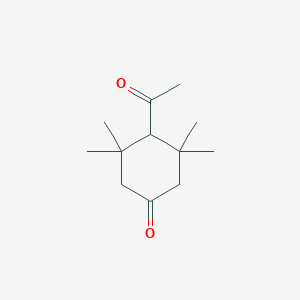
4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one, also known as muscone, is a naturally occurring compound found in musk deer. It is a ketone with a unique fragrance that has been used in perfumes and fragrances for centuries. Muscone has also been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one is not fully understood. However, studies have shown that it interacts with various receptors in the body, including the GABA-A receptor and the NMDA receptor. It has also been shown to affect the levels of various neurotransmitters in the brain, including dopamine and serotonin.
Effets Biochimiques Et Physiologiques
Muscone has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, protecting cells from oxidative damage. It has also been shown to have anti-inflammatory properties, reducing inflammation in the body. In addition, 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one has been shown to have a positive effect on the nervous system, improving cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
Muscone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in research. However, 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one has some limitations. It has a strong fragrance, which can interfere with experiments involving odor-sensitive organisms. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for research on 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one. One area of interest is its potential as a natural insecticide and growth promoter for plants. Another area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Méthodes De Synthèse
Muscone can be synthesized through various methods, including the oxidation of 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one alcohol and the reaction of 3,3,5,5-tetramethylcyclohexanone with acetic anhydride. The latter method is the most common and involves the use of a catalyst such as sulfuric acid.
Applications De Recherche Scientifique
Muscone has been studied for its potential applications in various fields, including medicine, agriculture, and food science. In medicine, 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one has been found to have anti-inflammatory and anti-cancer properties. It has also been shown to have a positive effect on the nervous system, improving cognitive function and memory. In agriculture, 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one has been used as a natural insecticide and as a growth promoter for plants. In food science, 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one has been used as a flavoring agent.
Propriétés
Numéro CAS |
16556-46-0 |
|---|---|
Nom du produit |
4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one |
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
4-acetyl-3,3,5,5-tetramethylcyclohexan-1-one |
InChI |
InChI=1S/C12H20O2/c1-8(13)10-11(2,3)6-9(14)7-12(10,4)5/h10H,6-7H2,1-5H3 |
Clé InChI |
BFDXJNAUFLSGBZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(CC(=O)CC1(C)C)(C)C |
SMILES canonique |
CC(=O)C1C(CC(=O)CC1(C)C)(C)C |
Autres numéros CAS |
16556-46-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



